
1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Pyrazole Derivatives Synthesis
A study by (Thangarasu, Manikandan, & Thamaraiselvi, 2019) focused on the synthesis of novel pyrazole derivatives, including those related to 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol. These compounds were evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, showcasing the potential of pyrazole derivatives in therapeutic applications.
Potential Antipsychotic Properties
Research by (Wise et al., 1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to this compound, for their potential as novel antipsychotic agents. The study found significant activity in behavioral animal tests without interaction with dopamine receptors.
COX-2 Inhibitors Synthesis
The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors was investigated in a study by (Patel et al., 2004). These compounds, related to this compound, showed good selectivity for COX-2 over COX-1 enzyme, indicating their potential in anti-inflammatory drug development.
Structural Characterization
A study by (Kariuki, Abdel-Wahab, & El‐Hiti, 2021) focused on the synthesis and structural characterization of derivatives related to this compound. The research provided insights into the molecular conformation and arrangement, crucial for understanding the compound's potential applications.
Antimicrobial Activity
Research on novel 1,5-diaryl pyrazole derivatives, including those structurally similar to this compound, demonstrated significant antibacterial and antifungal activity. This study by (Ragavan, Vijayakumar, & Kumari, 2010) suggests the potential of these compounds in developing new antimicrobial agents.
Fluorination Effects on Biological Activity
A study by (Nieto et al., 2015) explored the effects of fluorination on the biological activity of pyrazole compounds related to this compound. The findings indicated that fluorine groups enhance the biological activity of these compounds.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDGHENIHIMLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
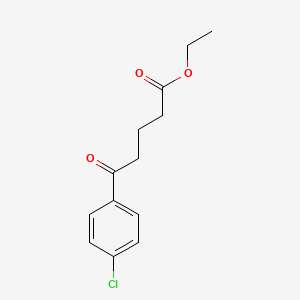
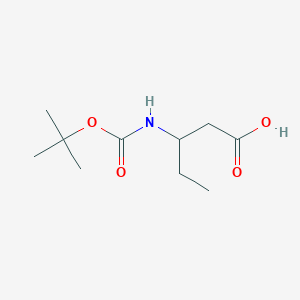
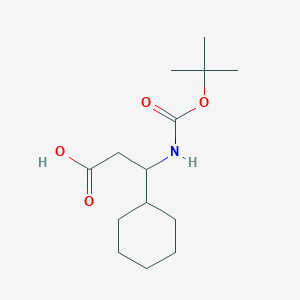


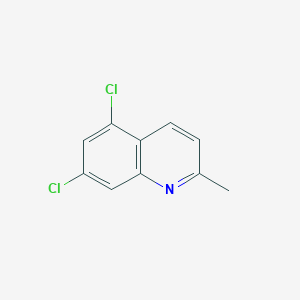


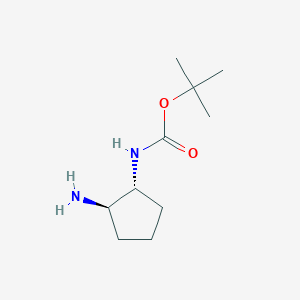
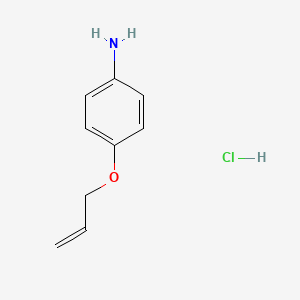
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
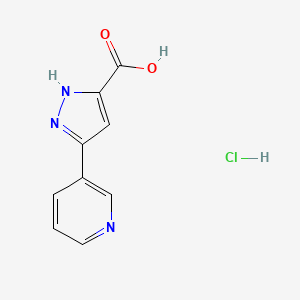

![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
